N-Furfuryl-adamantylamide

Descripción general

Descripción

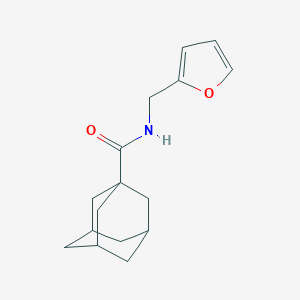

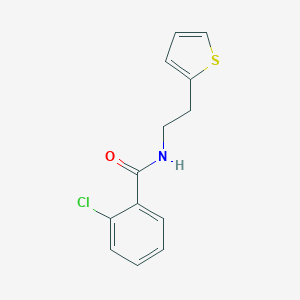

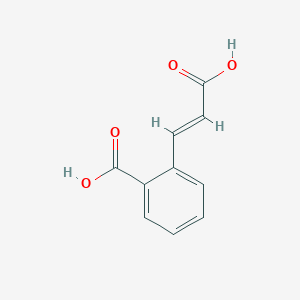

“N-(furan-2-ylmethyl)adamantane-1-carboxamide” is a chemical compound with the linear formula C16H21NO2 . It belongs to the class of polycyclic hydrocarbons known as adamantanes .

Molecular Structure Analysis

The molecular structure of “N-(furan-2-ylmethyl)adamantane-1-carboxamide” is characterized by the presence of an adamantane core, a type of diamondoid, and a furan ring . The exact structural details, including the dihedral angle between the adamantane core and the furan ring, would require further investigation.Aplicaciones Científicas De Investigación

Catálisis Selectiva para Aminación Reductiva

Antecedentes:: Las aminas con grupos funcionales se utilizan ampliamente en productos farmacéuticos, productos químicos agrícolas y polímeros. Tradicionalmente, estas aminas se sintetizan a través de rutas petroquímicas. Sin embargo, la producción sostenible a partir de recursos renovables, como la biomasa, está ganando importancia.

Aplicación:: Los investigadores han desarrollado un procedimiento ecológico, simplificado y altamente efectivo para la preparación de un catalizador heterogéneo no tóxico basado en metales abundantes en la tierra. Específicamente, se centraron en la aminación reductiva del furfural (y sus derivados) para producir furfurilamina. El catalizador, compuesto de nanopartículas de cobalto con cubierta de grafeno, exhibió propiedades notables:

Mecanismo:: Las técnicas analíticas (XRD, XPS, TEM/mapeo e FTIR in situ) revelaron que la capa de grafito externa del catalizador jugó un papel crucial. Las interacciones electrónicas y la redistribución de carga inducida facilitaron la sustitución del grupo –NH₂ hacia varias moléculas funcionalizadas en condiciones suaves.

Importancia:: Este catalizador abre puertas para la síntesis sostenible de aminas a partir de plataformas derivadas de biomasa, asegurando selectividad, balance de carbono y rentabilidad .

Innovaciones en la Transformación del Furfural

Antecedentes:: El furfural, derivado de la biomasa, sirve como un producto químico de plataforma versátil. Los desarrollos recientes se centran en su conversión a compuestos relacionados.

Aplicaciones::- Compuestos que Contienen Nitrógeno: Explorar el potencial del furfural en compuestos que contienen nitrógeno ofrece perspectivas emocionantes .

Hidrogenación Catalítica del Furfural

Antecedentes:: La hidrogenación del furfural es esencial para la producción de alcohol furfurilico (FA).

Catalizadores::Direcciones Futuras

The future directions for “N-(furan-2-ylmethyl)adamantane-1-carboxamide” could involve further exploration of its potential as an anticancer agent . Additionally, more research is needed to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Mecanismo De Acción

Target of Action

It’s worth noting that adamantylamide dipeptide, a compound with a similar structure, has been reported to have immunomodulatory properties . It combines the antiviral properties of amantadine and the immunoadjuvant activity of muramyl dipeptide

Mode of Action

For instance, adamantylamide dipeptide has been shown to have both antiviral and immunomodulatory effects . The furfuryl group could potentially interact with biological targets, leading to changes in cellular function. More research is needed to elucidate the specific interactions of N-Furfuryl-adamantylamide with its targets.

Biochemical Pathways

Furfural, a compound structurally related to the furfuryl group in this compound, can be converted into various bio-chemicals through chemo- and bio-catalysis This suggests that this compound could potentially affect similar biochemical pathways

Pharmacokinetics

The adamantane core is known to increase lipophilicity and improve pharmacological properties of drugs This suggests that this compound could potentially have favorable ADME properties

Result of Action

Adamantylamide dipeptide, a structurally similar compound, has been shown to have antiviral and immunomodulatory effects This suggests that this compound could potentially have similar effects

Action Environment

Environmental factors such as temperature, ph, and the presence of other compounds can influence the activity of similar compounds

Análisis Bioquímico

Biochemical Properties

N-Furfuryl-adamantylamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s adamantane moiety is known for its antiviral properties, which are attributed to its interaction with viral proteins and enzymes. For instance, adamantane derivatives have been shown to inhibit the activity of viral M2 ion channels, which are crucial for viral replication . The furan ring in this compound can participate in electrophilic aromatic substitution reactions, making it reactive towards nucleophiles and electrophiles. This reactivity allows this compound to form covalent bonds with biomolecules, potentially modifying their function and activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, adamantane derivatives, including this compound, have been reported to modulate the activity of ion channels and receptors on the cell membrane, affecting intracellular signaling cascades . Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in cellular metabolism, proliferation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The adamantane moiety of the compound can bind to hydrophobic pockets in proteins, stabilizing or inhibiting their activity . This binding can affect the protein’s conformation and function, leading to downstream effects on cellular processes. The furan ring can also participate in redox reactions, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways and gene expression. These combined effects contribute to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of reactive species. Studies have shown that this compound can degrade over time, leading to the formation of byproducts that may have different biochemical activities . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral activity and modulation of immune responses . At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites with different biochemical activities . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, affecting its pharmacokinetics and pharmacodynamics. The compound’s metabolism can also influence metabolic flux and metabolite levels, impacting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s subcellular localization can also affect its interactions with other biomolecules, modulating its overall biochemical activity.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWSZSNQWHKUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B358626.png)

![4-bromo-3,5-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B358635.png)

![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine](/img/structure/B358701.png)

![2'-(4-Methylpiperazine-1-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B358716.png)